N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide
Description
N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to a pyrrolidin-3-yl group and a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c21-14(11-2-1-7-22-11)17-10-3-5-19(8-10)12-13-18-16-9-20(13)6-4-15-12/h1-2,4,6-7,9-10H,3,5,8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMPLNPAZIARCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CO2)C3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide typically involves multiple steps. One common approach includes the oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures . Another method involves the use of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a key scaffold, which is synthesized through various techniques such as melting point determination, NMR spectroscopy, and elemental analysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or DMF, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological systems.
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide involves its interaction with molecular targets such as kinases and DNA. It inhibits kinase activity by binding to the active site, thereby preventing the phosphorylation of target proteins. Additionally, the compound can intercalate into DNA, disrupting the DNA structure and inhibiting replication
Biological Activity
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a triazole moiety fused with a pyrazine ring. The chemical formula and molecular weight are essential for understanding its pharmacokinetics and interactions.
| Property | Value |
|---|---|
| IUPAC Name | N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide |
| Molecular Formula | Not explicitly defined |
| Molecular Weight | Not explicitly defined |
| CAS Number | 1613021-85-4 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to triazolo-pyrazine derivatives. For instance, a related compound exhibited significant antiproliferative activities against various human cancer cell lines such as MGC-803, HCT-116, and MCF-7. The IC50 values for these compounds were notably low, indicating strong efficacy:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
These findings suggest that the triazolo-pyrazine framework can effectively inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest at the G2/M phase .
The mechanism by which these compounds exert their biological effects often involves modulation of key signaling pathways. For example:
- ERK Signaling Pathway : Compounds have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and associated proteins like c-Raf and MEK .
- Apoptosis Induction : Flow cytometry assays indicated that treatment with certain derivatives increased apoptotic cell populations significantly compared to control groups .
Study on Antiproliferative Effects
In a detailed investigation into the antiproliferative effects of related triazolo-pyrazine derivatives, one study reported that compound H12 inhibited colony formation in MGC-803 cells in a dose-dependent manner. This study utilized various assays including Western blotting to assess changes in apoptosis-related protein levels:
- Pro-apoptotic Protein (Bax) : Increased expression was observed.
- Anti-apoptotic Proteins (Mcl-1 and Bcl-2) : Decreased levels were noted.
These results underscore the potential of these compounds as anticancer agents by promoting apoptosis through modulation of apoptotic pathways .
Comparison with Similar Compounds
(a) N-(1-((6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (Patent EP 3950692)
- Core: Pyrrolo-fused triazolopyrazine (vs. non-fused triazolopyrazine in the target compound).
- Substituents : Cyclopropanesulfonamide on cyclobutyl (vs. furan-2-carboxamide on pyrrolidine).
- The sulfonamide group increases acidity (pKa ~1–2) compared to the neutral furan carboxamide .
(b) (S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine
- Core : Same fused triazolopyrazine as above.
- Substituents : Cyclopropylsulfonyl on pyrrolidine (vs. furan-2-carboxamide).
- Key Difference : The sulfonyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce cell permeability compared to the carboxamide .
Piperazine and Piperidine Derivatives
(a) 1-{3-Methyl-[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperazine Dihydrochloride (Enamine Ltd.)
- Core : Triazolopyrazine with methyl substitution.
- Substituents : Piperazine (vs. pyrrolidine in the target compound).
- Key Difference: Piperazine’s basic nitrogen increases water solubility (as dihydrochloride salt) but may lead to off-target interactions with monoamine receptors .
(b) 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol (American Elements)
- Core : Identical to the target compound.
- Substituents : Piperidin-3-ol (vs. pyrrolidin-3-yl linked to furan carboxamide).
Data Tables
Table 1. Structural and Physicochemical Comparison
*LogP values estimated using ChemAxon software.
Key Findings
Substituent Impact :
- Furan-2-carboxamide provides moderate lipophilicity (LogP ~1.8), balancing membrane permeability and solubility.
- Sulfonamide/piperazine derivatives prioritize solubility but may sacrifice bioavailability .
Synthetic Accessibility : The target compound’s pyrrolidine linkage is synthetically tractable via reductive amination or Suzuki coupling, as inferred from General Procedure X in EP 3950692 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
